(E)-N'-(4-(dimethylamino)benzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide
Description
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-19(2)11-5-3-10(4-6-11)9-15-18-14(21)12-7-8-13(20)17-16-12/h3-9H,1-2H3,(H,17,20)(H,18,21)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWKXFXMQCEARD-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-(4-(dimethylamino)benzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a hydrazone linkage and a pyridazine core, which are known to influence its biological properties. The presence of the dimethylamino group is crucial for its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties . It has been shown to be effective against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action appears to involve inhibition of protein synthesis, nucleic acid synthesis, and peptidoglycan production, leading to bacterial cell death .
Antifungal Activity
In addition to antibacterial effects, the compound also displays antifungal activity against Candida species. For instance, it has been reported to surpass fluconazole in efficacy against biofilm formation:
| Fungal Strain | MIC (µM) | Biofilm Inhibition Concentration (MBIC) |
|---|---|---|
| Candida albicans | 50 | 31.108 - 62.216 |
This suggests a potential for use in treating fungal infections, particularly in cases where biofilm formation complicates therapy .
The compound's biological activity is attributed to several mechanisms:
- Inhibition of Protein Synthesis : The compound disrupts the synthesis of essential proteins in bacteria.
- Nucleic Acid Synthesis Inhibition : It interferes with the replication and transcription processes within microbial cells.
- Biofilm Disruption : The ability to inhibit biofilm formation suggests that it can prevent the establishment of chronic infections.
Case Studies and Research Findings
A series of studies have underscored the efficacy of this compound:
- Antimicrobial Efficacy Study : In vitro tests showed that the compound effectively reduced bacterial counts in biofilms formed by Staphylococcus aureus and Enterococcus faecalis by more than 75% at specific concentrations compared to control treatments .
- Synergistic Effects : When combined with standard antibiotics, this compound enhanced the overall antimicrobial effect, suggesting potential for use in combination therapies .
- Toxicity Assessment : Preliminary toxicity studies indicated that the compound exhibits low cytotoxicity towards human cell lines at therapeutic concentrations, supporting its safety profile for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The target compound belongs to a broader class of pyridazine-3-carbohydrazide derivatives, where the benzylidene substituent varies in electronic and steric properties. Key analogs include:
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound increases polarity, enhancing solubility in aqueous and polar organic solvents compared to phenyl or methoxy-substituted analogs .
- Stability: Electron-donating substituents like dimethylamino may stabilize the imine bond against hydrolysis relative to electron-withdrawing groups .
Computational and Binding Studies
AutoDock Vina-based docking simulations (as referenced in ) suggest that the dimethylamino group in the target compound facilitates stronger interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding and charge transfer. For instance, the dimethylamino moiety may engage in electrostatic interactions with negatively charged residues in active sites, a feature less pronounced in analogs with neutral or methoxy substituents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-N'-(4-(dimethylamino)benzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide?
- Methodology :
-
Condensation Reactions : React 6-oxo-1,6-dihydropyridazine-3-carbohydrazide with 4-(dimethylamino)benzaldehyde under reflux in acetic acid/acetic anhydride (1:1 v/v) with sodium acetate as a catalyst. Typical yields range from 57% to 76% after crystallization .
-
Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for intermediates, and ethanol/water mixtures for recrystallization to enhance purity .
-
Key Parameters : Maintain reflux temperatures (100–120°C) for 2–12 hours, depending on aldehyde reactivity .
- Example Data :
| Reaction Time (h) | Solvent System | Catalyst | Yield (%) |
|---|---|---|---|
| 2 | AcOH/Ac₂O | NaOAc | 68 |
| 12 | Ethanol | None | 57 |
Q. How can the structure of this compound be confirmed experimentally?
- Techniques :
- FT-IR : Identify characteristic peaks for hydrazide (C=O at ~1650 cm⁻¹), imine (C=N at ~1600 cm⁻¹), and NH stretches (~3200–3400 cm⁻¹) .
- NMR : Use - and -NMR to confirm the E-configuration of the benzylidene group (e.g., singlet for =CH proton at δ 8.0–8.2 ppm) .
- X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks (SHELXL software recommended for refinement) .
Q. What purification strategies are effective for isolating the target compound?
- Crystallization : Use ethanol/water (3:1) or DMF/water systems to isolate crystalline products .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Methodology :
- Docking (AutoDock Vina) : Use a grid box size of 25 × 25 × 25 Å centered on the binding site of target enzymes (e.g., glucosamine-6-phosphate synthase). Set exhaustiveness to 20 for accuracy .
- DFT Calculations (B3LYP/6-311G) : Optimize geometry in gas and solvent phases (PCM model for water). Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
- Example Findings :
- Docking scores of −8.2 kcal/mol suggest strong binding to enzyme active sites .
- HOMO-LUMO gaps of ~4.2 eV indicate moderate electron-transfer potential .
Q. What experimental design strategies optimize reaction yields and scalability?
- Approaches :
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading, solvent ratio) .
- Bayesian Optimization : Automate parameter tuning for high-throughput synthesis, reducing trial runs by 40% .
Q. How can contradictory spectroscopic or crystallographic data be resolved?
- Resolution Workflow :
Cross-validate NMR/IR data with computational spectra (e.g., Gaussian 09W) .
Re-refine X-ray data using SHELXL with TWIN/BASF commands to address twinning or disorder .
Perform variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts) .
Q. What strategies elucidate tautomeric behavior in solution vs. solid state?
- Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
